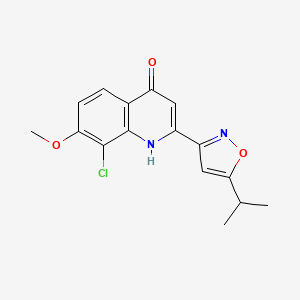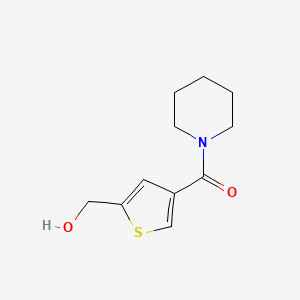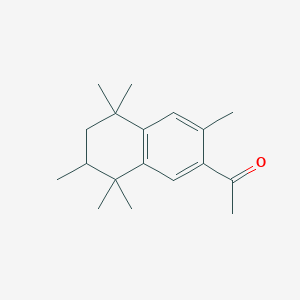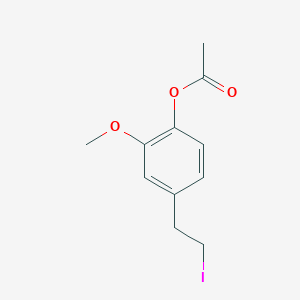![molecular formula C12H10N4O B8351825 N-(1,3,12-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-13-yl)acetamide](/img/structure/B8351825.png)
N-(1,3,12-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-13-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused ring structure, which includes pyridine, pyrrole, and pyrimidine moieties. The unique arrangement of these rings endows the compound with diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with appropriate reagents under controlled conditions . The reaction conditions often involve heating with methanol sodium (MeONa) at reflux in butanol (BuOH) to achieve selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalytic systems, microwave-assisted reactions, or other advanced techniques to streamline the synthesis process . The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid for oxidation reactions.
Reducing agents: Various hydride donors for reduction reactions.
Nucleophiles: Amines, thiols, or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, such as protein kinases, by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation, migration, and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrimido[4,5-d]pyrimidines: These compounds are structurally similar and have been studied for their potential therapeutic applications.
Uniqueness
9-Acetylaminopyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with a wide range of biological targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C12H10N4O |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-(1,3,12-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-13-yl)acetamide |
InChI |
InChI=1S/C12H10N4O/c1-8(17)15-12-14-6-4-10-7-9-3-2-5-13-11(9)16(10)12/h2-7H,1H3,(H,14,15,17) |
InChI Key |
LXRKJMKGCQCZAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=CC2=CC3=C(N21)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B8351742.png)


![2-[(3-Methyl-4-nitrophenoxy)methyl]pyrimidine](/img/structure/B8351777.png)









![1-[2-(2-Ethylphenoxy)ethyl]pyrrolidine](/img/structure/B8351855.png)
